molecular formula C7H9Cl2NO2Si B14222092 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(trimethylsilyl)- CAS No. 587023-71-0

1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(trimethylsilyl)-

Cat. No.: B14222092
CAS No.: 587023-71-0
M. Wt: 238.14 g/mol
InChI Key: UCSPRXZRGFOSHP-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(trimethylsilyl)- is a chemical compound known for its unique structure and properties. It belongs to the class of pyrrole derivatives, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of two chlorine atoms and a trimethylsilyl group attached to the pyrrole ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(trimethylsilyl)- typically involves the reaction of 3,4-dichloro-1H-pyrrole-2,5-dione with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(trimethylsilyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrrole derivatives .

Scientific Research Applications

1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(trimethylsilyl)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(trimethylsilyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloro-1H-pyrrole-2,5-dione: Lacks the trimethylsilyl group but shares similar reactivity.

    3,4-Dichloro-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione: Contains an additional chlorophenyl group, altering its chemical properties.

    3,4-Dichloro-1-methyl-1H-pyrrole-2,5-dione: Features a methyl group instead of the trimethylsilyl group.

Uniqueness

The presence of the trimethylsilyl group in 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(trimethylsilyl)- imparts unique chemical properties, such as increased stability and reactivity in certain reactions. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

587023-71-0

Molecular Formula

C7H9Cl2NO2Si

Molecular Weight

238.14 g/mol

IUPAC Name

3,4-dichloro-1-trimethylsilylpyrrole-2,5-dione

InChI

InChI=1S/C7H9Cl2NO2Si/c1-13(2,3)10-6(11)4(8)5(9)7(10)12/h1-3H3

InChI Key

UCSPRXZRGFOSHP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N1C(=O)C(=C(C1=O)Cl)Cl

Origin of Product

United States

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